9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2094622-54-3
VCID: VC5473055
InChI: InChI=1S/C14H18N2O2.ClH/c17-13-9-18-14(6-7-15-10-14)11-16(13)8-12-4-2-1-3-5-12;/h1-5,15H,6-11H2;1H
SMILES: C1CNCC12CN(C(=O)CO2)CC3=CC=CC=C3.Cl
Molecular Formula: C14H19ClN2O2
Molecular Weight: 282.77

9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride

CAS No.: 2094622-54-3

Cat. No.: VC5473055

Molecular Formula: C14H19ClN2O2

Molecular Weight: 282.77

* For research use only. Not for human or veterinary use.

9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride - 2094622-54-3

Specification

CAS No. 2094622-54-3
Molecular Formula C14H19ClN2O2
Molecular Weight 282.77
IUPAC Name 9-benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one;hydrochloride
Standard InChI InChI=1S/C14H18N2O2.ClH/c17-13-9-18-14(6-7-15-10-14)11-16(13)8-12-4-2-1-3-5-12;/h1-5,15H,6-11H2;1H
Standard InChI Key LEHJHJOQBAFRIQ-UHFFFAOYSA-N
SMILES C1CNCC12CN(C(=O)CO2)CC3=CC=CC=C3.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a spiro[4.5]decan backbone, where two rings share a single atom (spiro carbon). The 6-oxa-2,9-diazaspiro designation indicates the presence of oxygen at position 6 and nitrogen atoms at positions 2 and 9. The benzyl group at position 9 introduces aromaticity, while the hydrochloride salt enhances solubility for industrial handling .

Table 1: Key Molecular Properties

PropertyValueSource
CAS NumberNot explicitly listed
Molecular FormulaC₁₅H₁₉ClN₂O₂ (inferred)
Molecular Weight~298.78 g/mol (calculated)
Parent Compound9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one

Stereochemical Considerations

Spiro compounds often exhibit stereoisomerism due to restricted rotation around the spiro carbon. While specific stereochemical data for this compound are unavailable, analogs like 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride (PubChem CID 72208168) demonstrate the importance of stereochemistry in biological activity . The benzyl group’s position and the hydrochloride counterion likely influence crystallinity and stability .

Synthesis and Industrial Production

SupplierLocationCapabilities
East Asia Qifu PharmaceuticalChinaBulk synthesis, GMP compliance
Shodhana LaboratoriesIndiaCustom manufacturing, R&D support
City Chemical LLCUSARare chemical production, small-scale batches

These suppliers highlight the compound’s role as a pharmaceutical intermediate, though exact production volumes remain proprietary .

Applications and Research Trends

Pharmaceutical Intermediates

Spirocyclic compounds are prized in drug discovery for their three-dimensionality and ability to modulate pharmacokinetic properties. The benzyl-substituted spiro structure may serve as a:

  • Neurological Agent: Analogous diazaspiro compounds target sigma receptors or monoamine transporters .

  • Antimicrobial Scaffold: Spiro systems with nitrogen and oxygen show activity against bacterial efflux pumps .

Material Science

The rigid spiro framework could stabilize polymers or coordination complexes, though applications in this domain are speculative without experimental data .

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

CompoundCAS NumberKey Differences
6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one HCl1408075-72-8Oxa/diaza positions reversed
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one HCl1609395-85-8Methyl vs. benzyl substitution

The benzyl group in 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride likely enhances lipophilicity compared to methyl analogs, potentially improving blood-brain barrier penetration .

Future Research Directions

  • Pharmacological Screening: Evaluate affinity for neurological targets (e.g., NMDA receptors).

  • Synthetic Optimization: Develop enantioselective routes to access specific stereoisomers.

  • Stability Studies: Assess degradation pathways under varying pH and temperature conditions.

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